molecular formula C16H10N4O3S B6522543 2-[(2H-1,3-benzodioxol-5-yl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 933027-08-8

2-[(2H-1,3-benzodioxol-5-yl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B6522543
CAS No.: 933027-08-8
M. Wt: 338.3 g/mol
InChI Key: GGELKTUKWCQAOE-UHFFFAOYSA-N
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Description

This compound belongs to the thiadiazoloquinazolinone class, characterized by a fused heterocyclic core integrating thiadiazole and quinazoline moieties. The 2H-1,3-benzodioxol-5-yl (piperonyl) substituent at the amino position distinguishes it from other derivatives. Thiadiazoloquinazolinones are studied for diverse pharmacological activities, including antiviral, antibacterial, and receptor antagonism .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylamino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O3S/c21-14-10-3-1-2-4-11(10)18-16-20(14)19-15(24-16)17-9-5-6-12-13(7-9)23-8-22-12/h1-7H,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGELKTUKWCQAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NN4C(=O)C5=CC=CC=C5N=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Trends:

  • Lipophilicity : Halogenated derivatives (e.g., Cl/F) exhibit higher logP than benzodioxol or methylphenyl analogs .
  • Solubility : Methoxy groups (e.g., 7,8-dimethoxy in BG15474) enhance aqueous solubility compared to alkyl/aryl substituents .
  • Stereochemistry: Most analogs are non-chiral, simplifying synthesis and purification .

Antiviral and Antibacterial Activity

  • USP/VA-2 : Achieved 80–90% inhibition of HIV-2 (ROD strain) at 10 μM, outperforming amoxycillin in bacterial models .
  • BG15474: Noted for dual chloro/fluoro substitution, which may enhance target binding in viral proteases or bacterial enzymes .
  • Propylthio Derivative : Demonstrated selective antituberculosis activity, attributed to S-alkylation stability and membrane penetration .

Receptor Antagonism

  • Piperazine-modified analogs (e.g., morpholine or N-methyl-piperazine) showed reduced αIIbβ3 receptor binding, highlighting the necessity of the secondary amine for activity .
  • Fluorine substitution at the 2-position retained activity (IC₅₀ ~10 nM), while bulkier groups (e.g., ethyl) abolished receptor affinity .

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